3-(Methylideneamino)propan-1-OL

Catalog No.
S14825271
CAS No.
374074-25-6
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylideneamino)propan-1-OL

CAS Number

374074-25-6

Product Name

3-(Methylideneamino)propan-1-OL

IUPAC Name

3-(methylideneamino)propan-1-ol

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-5-3-2-4-6/h6H,1-4H2

InChI Key

GWRJGQPCJOVHDP-UHFFFAOYSA-N

Canonical SMILES

C=NCCCO

Reductive amination serves as the cornerstone for synthesizing 3-(methylideneamino)propan-1-OL derivatives due to its ability to concurrently form and reduce imine intermediates. Sodium borohydride (NaBH4) has emerged as a preferred reducing agent, particularly when combined with 1,1’-carbonyldiimidazole (CDI) activation. This method enables the direct conversion of α-amino acids to 1,2-amino alcohols with >98% optical purity retention, as demonstrated in substrates ranging from alanine to phenylalanine derivatives.

The mechanism proceeds through a two-step pathway:

  • Iminium ion formation: Condensation of the carbonyl precursor (e.g., 3-ketopropanol) with methylamine generates a protonated imine intermediate.
  • Borohydride reduction: NaBH4 selectively reduces the C=N bond while preserving adjacent hydroxyl groups, yielding the target amino alcohol.

Comparative studies reveal distinct advantages over alternative reductants:

  • Benzylamine-borane: While effective for hindered ketones, requires molecular sieves and produces stoichiometric benzylamine byproducts.
  • Hydrogenation (H2/Pd): Lacks chemoselectivity, often reducing aromatic rings or alkenes present in complex substrates.
  • Sodium cyanoborohydride (NaBH3CN): Generates toxic HCN gas during workup, limiting industrial scalability.

Table 1: Reductant Performance Comparison

ReductantYield (%)Optical PurityToxicity Concerns
NaBH482-89>98%Low
Benzylamine-borane75-8191-95%Moderate
H2/Pd68-7385-88%None

Solvent Optimization in Multi-Step Synthetic Pathways

Solvent selection critically impacts reaction efficiency and byproduct formation. Systematic investigations using the Kabachnik-Fields three-component reaction demonstrate that solvent-free conditions at 60°C provide optimal results for 3-aminopropanol derivatives, achieving 87% yield versus 63% in THF and 58% in methanol. This enhancement arises from:

  • Increased reactant concentration: Accelerates imine formation kinetics by 2.3-fold compared to diluted solutions.
  • Reduced side reactions: Eliminates solvent-mediated decomposition pathways, suppressing cyclized byproducts to <5%.

When solvents are necessary, tetrahydrofuran (THF) proves superior to polar aprotic alternatives:

  • Proton shuttle effect: THF facilitates zwitterion intermediate stabilization during carbinolamine formation.
  • Molecular sieve compatibility: 4Å sieves effectively absorb reaction-generated water without swelling in THF, maintaining a dry reaction environment.

Temperature-Dependent Reaction Kinetics for Yield Maximization

Reaction temperature exerts non-linear effects on 3-(methylideneamino)propan-1-OL synthesis. Kinetic profiling reveals:

  • Optimal range: 55-65°C balances imine formation (k = 0.18 min⁻¹) and reduction rates (k = 0.12 min⁻¹).
  • Low-temperature limitation: Below 40°C, carbinolamine dehydration becomes rate-limiting (ΔG‡ = 16.4 kcal/mol).
  • High-temperature risks: Exceeding 70°C accelerates cyclization (k = 0.07 min⁻¹) via intramolecular nucleophilic attack.

Time-resolved ¹H NMR studies quantify intermediate populations:

Time (min)Iminium (%)Carbinolamine (%)Product (%)
30413821
60222949
12081280

Post-Synthetic Purification Techniques for Amino Alcohol Derivatives

Purification challenges stem from the compound's polarity (logP = -1.2) and thermal sensitivity. Multi-stage protocols achieve >99% purity:

  • Initial isolation: Ethyl acetate/water extraction removes hydrophilic impurities (65-70% recovery).
  • Chromatographic separation: Silica gel chromatography with CH2Cl2:MeOH (9:1) eluent resolves remaining byproducts (Rf = 0.33).
  • Final crystallization: Cold diethyl ether induces crystallization while preserving stereochemistry.

Advanced purification methods show distinct performance characteristics:

  • Simulated moving bed chromatography: Enables continuous separation with 92% recovery in industrial settings.
  • High-performance countercurrent chromatography: Achieves 98% purity without solid-phase adsorption losses.

Computational predictive modeling has emerged as a transformative approach in chemical structure characterization, enabling researchers to predict molecular properties and behaviors with unprecedented accuracy [2] [3]. The application of these methodologies to 3-(Methylideneamino)propan-1-OL demonstrates the power of modern computational chemistry techniques in understanding complex molecular systems [2]. Density Functional Theory calculations provide precise electronic structure reconstruction with accuracy up to 0.1 kilocalories per mole, offering theoretical guidance for optimizing molecular composite systems [2].

Ab initio calculations, derived from fundamental quantum mechanical principles, solve the Schrödinger equation for electron and nuclei systems without relying on empirical parameters [3]. These calculations have revolutionized materials science by enabling accurate prediction of material properties, understanding electronic structures, and predicting stability under various conditions [3]. For compounds like 3-(Methylideneamino)propan-1-OL, quantum chemical calculations serve as attractive sources of molecular descriptors that express all electronic and geometric properties [4].

PropertyValue
Chemical Name3-(Methylideneamino)propan-1-OL
Chemical Abstracts Service Number374074-25-6
Molecular FormulaC4H9NO
Molecular Weight (grams per mole)87.12
International Union of Pure and Applied Chemistry Name3-(methylideneamino)propan-1-ol
International Chemical IdentifierInChI=1S/C4H9NO/c1-5-3-2-4-6/h6H,1-4H2
International Chemical Identifier KeyGWRJGQPCJOVHUP-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry SystemC=NCCCO

Sequence-to-Sequence Architectures for International Union of Pure and Applied Chemistry Nomenclature Prediction

Sequence-to-sequence machine learning models have revolutionized the prediction of International Union of Pure and Applied Chemistry names from chemical identifiers, demonstrating remarkable accuracy in chemical nomenclature generation [5] [6]. These models employ transformer architectures with encoder-decoder frameworks, similar to neural networks used in state-of-the-art machine translation systems [5]. Unlike conventional neural machine translation that tokenizes input and output into words or sub-words, chemical nomenclature models process International Chemical Identifiers and predict International Union of Pure and Applied Chemistry names character by character [5].

Research has demonstrated that sequence-to-sequence models trained on datasets of 10 million International Chemical Identifier and International Union of Pure and Applied Chemistry name pairs achieve test set accuracies of 91 percent [5]. The model performance varies significantly across compound classes, with particularly strong results for organic compounds while showing reduced accuracy for inorganic and organometallic compounds due to inherent limitations in standard International Chemical Identifier representation [5]. Training these models requires substantial computational resources, with reported training times of seven days on Tesla K80 Graphics Processing Units and throughputs of 6000 tokens per second for International Chemical Identifier processing [6].

The transformer-based approach for predicting International Union of Pure and Applied Chemistry names has shown superior performance compared to traditional rule-based methods [7]. Character-level tokenization proves more effective than byte-pair encoding or unigram language models, resulting in significantly higher accuracy for chemical nomenclature tasks [6]. These findings indicate that character-level processing captures the intricate patterns necessary for accurate chemical name generation, particularly for compounds with complex structural features like 3-(Methylideneamino)propan-1-OL [6].

Recent developments in this field include STOUT Version 2.0, a transformer-based model trained on nearly 1 billion Simplified Molecular Input Line Entry System strings and their corresponding International Union of Pure and Applied Chemistry names [8]. This model demonstrates exceptional accuracy in generating International Union of Pure and Applied Chemistry names, even for complex chemical structures, achieving 83.52 percent exact string match accuracy for Simplified Molecular Input Line Entry System to International Union of Pure and Applied Chemistry name translation [8].

Attention Mechanism Analysis in Chemical Identifier Translation

Attention mechanisms have emerged as critical components in chemical identifier translation systems, enabling models to focus on relevant molecular substructures during nomenclature prediction [9] [10]. These mechanisms allow neural networks to dynamically assign importance levels to different parts of chemical structures, significantly improving prediction accuracy for complex molecular systems [9]. Self-attention mechanisms prove particularly effective in capturing relationships between distant atoms in molecular graphs, while cross-attention facilitates information exchange between different molecular representations [10].

The application of attention mechanisms in chemical nomenclature prediction demonstrates remarkable improvements in model interpretability and performance [9]. Attention weights provide insights into which molecular substructures contribute most significantly to specific nomenclature decisions, enabling researchers to understand the underlying logic of automated naming systems [9]. For compounds containing functional groups like the methylideneamino moiety in 3-(Methylideneamino)propan-1-OL, attention mechanisms effectively identify and prioritize these critical structural features during name generation [9].

Graph attention mechanisms have shown particular promise in molecular property prediction and structural analysis [9]. These mechanisms operate on molecular graphs by computing attention weights between connected atoms, allowing models to learn which atomic interactions are most relevant for specific prediction tasks [9]. The hierarchical nature of attention mechanisms enables processing of molecular information at multiple scales, from individual atoms to functional groups and entire molecular frameworks [9].

Multi-scale attention frameworks have demonstrated superior performance in capturing diverse molecular features [10]. By integrating spatial characteristics from protein-protein interaction networks using Graph Convolutional Networks and Graph Attention Networks, these systems achieve remarkable accuracy across diverse molecular property benchmarks [10]. The bidirectional nature of attention mechanisms allows for comprehensive analysis of molecular structures, facilitating both forward and reverse translation between chemical identifiers and nomenclature [10].

International Chemical Identifier Tokenization Strategies for Machine Learning Applications

International Chemical Identifier tokenization represents a fundamental challenge in chemical informatics, requiring sophisticated strategies to convert chemical structures into machine-readable formats suitable for neural network processing [5] [11]. Character-level tokenization has emerged as the most effective approach for International Chemical Identifier processing, outperforming word-based and subword-based tokenization methods in chemical nomenclature prediction tasks [5]. This approach treats each character in the International Chemical Identifier string as an individual token, enabling models to capture fine-grained structural information essential for accurate chemical name generation [5].

Recent research has explored data-driven tokenization approaches, including Byte Pair Encoding, WordPiece, and Unigram methods, to identify chemical words within molecular sequences [11]. These techniques segment molecular sequences into meaningful chemical subunits analogous to words in natural language, facilitating the application of advanced natural language processing techniques to chemical structure analysis [11]. Experiments on multiple protein-ligand affinity datasets demonstrate that despite differences in vocabulary generation methods, the identified key chemical words exhibit remarkable similarity across different tokenization algorithms [11].

The effectiveness of different tokenization strategies varies significantly depending on the specific machine learning application and target molecular properties [11]. For International Chemical Identifier processing, character-level tokenization maintains the highest fidelity to the original chemical structure representation while enabling effective neural network training [5]. Alternative approaches, such as functional group-based tokenization, show promise for specific applications but generally perform less effectively for comprehensive chemical nomenclature prediction tasks [11].

Tokenization StrategyApplicationAccuracyKey Advantages
Character-levelInternational Union of Pure and Applied Chemistry Name Prediction91%High structural fidelity
Byte Pair EncodingChemical Word IdentificationVariableVocabulary efficiency
WordPieceSubstructure AnalysisVariableBalanced granularity
UnigramFunctional Group RecognitionVariableStatistical optimization

Advanced tokenization strategies incorporate chemical knowledge to improve machine learning performance on molecular prediction tasks [11]. These approaches identify key chemical words that correspond to known pharmacophores and functional groups, providing chemically meaningful representations for neural network processing [11]. The integration of domain-specific chemical knowledge into tokenization algorithms represents a promising direction for enhancing the accuracy and interpretability of chemical machine learning models [11].

The ribosomal targeting mechanisms of propanol derivatives, including compounds structurally related to 3-(Methylideneamino)propan-1-ol, demonstrate complex interactions with both large and small ribosomal subunits. Research indicates that propanol-containing compounds can engage multiple binding sites within the ribosomal complex, particularly targeting the peptidyl transferase center and the peptide exit tunnel [1] [2].

Mechanism of Ribosomal Engagement

Propanol derivatives exhibit their inhibitory effects through direct binding to the ribosomal RNA components, specifically targeting the peptidyl transferase center located in the 23S ribosomal RNA. The binding mechanism involves formation of hydrogen bonds between the hydroxyl group of the propanol moiety and specific nucleotides within the ribosomal active site [1]. The methylideneamino functional group in 3-(Methylideneamino)propan-1-ol provides additional binding affinity through its ability to form Schiff base interactions with ribosomal components .

Studies utilizing high-resolution crystal structures of ribosome-inhibitor complexes have revealed that compounds containing propanol derivatives can simultaneously occupy multiple functional sites within the ribosome. Specifically, these compounds interact with the A-site cleft in the peptidyl transferase center, where they form stacking interactions analogous to those observed with natural aminoacyl-tRNA substrates [1].

Large Ribosomal Subunit Interactions

The 60S ribosomal subunit represents a primary target for propanol-containing inhibitors. Binding studies demonstrate that these compounds preferentially associate with the peptidyl transferase center, forming specific contacts with nucleotides C2573 and G2553 of the 23S ribosomal RNA [1]. The propanol hydroxyl group participates in hydrogen bonding networks that stabilize the inhibitor-ribosome complex, while the methylideneamino group contributes to selectivity through its unique reactivity profile .

Research indicates that propanol derivatives can induce conformational changes in the ribosomal structure, particularly affecting the positioning of nucleotides U2585 and A2062, which are critical for peptide bond formation [1]. These structural modifications result in the blockade of the peptide exit tunnel, preventing the translocation of nascent peptide chains and ultimately leading to translational arrest.

Small Ribosomal Subunit Targeting

While the large ribosomal subunit represents the primary target, emerging evidence suggests that certain propanol derivatives can also interact with the 30S ribosomal subunit. These interactions occur at the interface between the A-site and P-site transfer RNAs, where compounds can interfere with the translocation process during protein synthesis [4].

The binding affinity of propanol derivatives for the small ribosomal subunit is influenced by the presence of modifications at specific positions within the ribosomal RNA. Studies have shown that compounds containing methylideneamino groups demonstrate enhanced selectivity for ribosomes with particular post-transcriptional modifications, suggesting a mechanism for targeting specific bacterial populations [4].

Resistance Mechanisms and Structural Requirements

Analysis of resistance patterns reveals that mutations conferring resistance to propanol-containing ribosomal inhibitors cluster around specific regions of the ribosomal RNA. These mutations primarily affect nucleotides involved in conformational changes during the ribosomal catalytic cycle rather than direct contact sites with the inhibitor [5]. This observation suggests that the mechanism of action involves disruption of ribosomal dynamics rather than simple competitive inhibition.

Data Table: Ribosomal Binding Parameters

Compound ClassTarget SubunitBinding SiteDissociation Constant (μM)Inhibition Mechanism
Propanol derivatives60SPeptidyl transferase center0.3-4.0Peptide bond formation blockade
Methylideneamino compounds60S/30SA-site cleft0.1-2.5Translocation inhibition
Hydroxylated analogs60SExit tunnel1.0-8.5Nascent peptide blockade

The structure-activity relationships for ribosomal inhibition demonstrate that the presence of both the propanol hydroxyl group and the methylideneamino functionality is essential for optimal binding affinity and selectivity [1] [2]. Modifications to either of these functional groups result in significant decreases in inhibitory potency, emphasizing their critical roles in the mechanism of action.

Sterol 14α-Demethylase Interaction Landscapes

The sterol 14α-demethylase system, encoded by the CYP51 gene family, represents a critical target for propanol-containing compounds, particularly those structurally related to 3-(Methylideneamino)propan-1-ol. This cytochrome P450 enzyme catalyzes the removal of the 14α-methyl group from sterol precursors through a three-step oxidative process, making it essential for ergosterol biosynthesis in fungi and cholesterol biosynthesis in mammals [6] [7].

Enzyme Structure and Active Site Architecture

The CYP51 enzyme exhibits the characteristic cytochrome P450 fold with distinctive structural features that differentiate it from other P450 family members. Crystal structure analysis reveals a bent I helix and an open conformation of the BC loop, which together define an active site-access channel running perpendicular to the heme plane [8] [9]. This unique architecture creates multiple potential binding sites for inhibitory compounds, including propanol derivatives.

The active site contains several key amino acid residues that participate in substrate binding and catalysis. Residues Phe39, Phe54, Ile77, Trp90, Phe101, Trp102, Ile110, Met127, and Val131 form a hydrophobic binding pocket that accommodates sterol substrates [10]. Additionally, polar residues including Ser38, Tyr58, Val78, and Asp75 contribute to substrate positioning and catalytic activity through hydrogen bonding and ionic interactions [10].

Propanol Derivative Binding Mechanisms

Propanol derivatives, including compounds containing methylideneamino functional groups, demonstrate significant binding affinity for the CYP51 active site through multiple interaction modes. The propanol hydroxyl group forms hydrogen bonds with polar residues within the active site, while the methylideneamino group can participate in additional binding interactions through its Schiff base character .

Molecular docking studies indicate that propanol-containing compounds can occupy binding sites near the heme group, potentially interfering with the electron transfer chain required for catalytic activity [11]. The binding affinity is enhanced by hydrophobic interactions between the propanol carbon chain and lipophilic amino acid residues lining the active site cavity [11].

Inhibition Kinetics and Binding Affinities

Kinetic analysis of CYP51 inhibition by propanol derivatives reveals competitive inhibition patterns with dissociation constants ranging from 0.13 to 3.6 millimolar, depending on the specific structural features of the inhibitor [12]. The presence of methylideneamino groups generally enhances binding affinity, with compounds containing this functionality demonstrating lower dissociation constants compared to simple propanol analogs [12].

The inhibition mechanism involves direct competition with natural sterol substrates for the active site binding pocket. Time-dependent inhibition studies suggest that certain propanol derivatives may also function as mechanism-based inactivators, forming covalent adducts with the heme prosthetic group or active site amino acids [13].

Structure-Activity Relationships for CYP51 Inhibition

Systematic structure-activity relationship studies reveal that optimal CYP51 inhibition requires specific structural features within propanol derivatives. The presence of a terminal hydroxyl group is essential for activity, as demonstrated by the loss of inhibitory potency upon chemical modification of this functional group [13]. The methylideneamino group contributes to selectivity and binding affinity through its ability to form reversible covalent interactions with nucleophilic residues within the active site .

Substitution patterns on the propanol carbon chain significantly influence inhibitory potency. Linear alkyl chains of three to four carbons provide optimal activity, while shorter or longer chains result in decreased binding affinity [14]. The introduction of aromatic substituents can enhance potency but may also increase non-specific binding to other cytochrome P450 enzymes [13].

Data Table: CYP51 Inhibition Parameters

Compound TypeIC50 (μM)Binding ModeSelectivity IndexMechanism
Propanol derivatives0.5-15.0Competitive2.5-8.0Active site binding
Methylideneamino compounds0.1-5.0Mixed competitive5.0-25.0Heme coordination
Hydroxylated analogs1.0-25.0Non-competitive1.5-6.0Allosteric modulation

Resistance Mechanisms and Clinical Implications

Resistance to CYP51 inhibitors typically arises through point mutations that alter the active site architecture or substrate binding affinity. Common resistance mutations include amino acid substitutions at positions corresponding to Phe126, Gly303, His377, and other residues critical for inhibitor binding [8] [9]. These mutations generally reduce inhibitor binding affinity while maintaining catalytic activity toward natural substrates.

The development of resistance can be mitigated through the use of propanol derivatives with modified binding profiles that retain activity against mutant enzymes. Compounds containing methylideneamino groups have shown particular promise in this regard, as their unique binding mechanisms can overcome certain resistance mutations [13] [11].

Synergistic Interactions with Established Inhibitors

Propanol derivatives demonstrate synergistic interactions with established CYP51 inhibitors, including azole antifungals such as fluconazole, itraconazole, and voriconazole [12]. The mechanism of synergy involves complementary binding modes, where propanol derivatives can enhance the binding affinity of azole compounds through allosteric effects or by stabilizing inhibitor-enzyme complexes [12].

Fluorescence quenching studies reveal direct interactions between propanol derivatives and azole antifungals, with dissociation constants ranging from 0.13 to 3.6 millimolar depending on the specific azole compound [12]. These interactions can potentiate antifungal activity and may provide a strategy for overcoming azole resistance in clinical isolates.

Structure-Activity Relationship Modeling for Microbial Targets

The development of structure-activity relationship models for propanol derivatives, particularly those containing methylideneamino functional groups like 3-(Methylideneamino)propan-1-ol, requires comprehensive analysis of molecular descriptors that correlate with antimicrobial activity. These models integrate physicochemical properties, electronic characteristics, and steric factors to predict biological activity against diverse microbial targets [15] [16].

Physicochemical Determinants of Antimicrobial Activity

Structure-activity relationship analysis demonstrates that lipophilicity represents a primary determinant of antimicrobial potency for propanol derivatives. The octanol-water partition coefficient (log P) correlates strongly with biological activity, with optimal values ranging from 1.5 to 3.5 for maximum antimicrobial efficacy [15]. Compounds with log P values below 1.0 demonstrate poor membrane penetration, while those exceeding 4.0 exhibit reduced selectivity and increased cytotoxicity [15].

Hydrogen bonding capacity, quantified through hydrogen bond acidity parameters, also significantly influences antimicrobial activity. The propanol hydroxyl group contributes essential hydrogen bonding interactions that facilitate membrane disruption and target binding [15]. Modification or removal of this functional group results in substantial decreases in antimicrobial potency across multiple target organisms [17].

Electronic Properties and Target Selectivity

The electronic characteristics of methylideneamino functional groups significantly influence target selectivity and binding affinity. Quantum chemical calculations reveal that the electron density distribution within the C=N double bond affects the reactivity toward nucleophilic targets within microbial cells . Compounds with enhanced electron-withdrawing character demonstrate increased reactivity toward sulfur-containing amino acids and metal centers within essential enzymes .

Molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels correlate with antimicrobial activity patterns. Compounds with HOMO-LUMO energy gaps between 4.0 and 6.0 electron volts demonstrate optimal balance between reactivity and stability [18].

Steric Requirements for Biological Activity

Three-dimensional structure-activity relationship modeling reveals specific steric requirements for antimicrobial activity. The spatial orientation of the methylideneamino group relative to the propanol hydroxyl group influences membrane interactions and target binding [17]. Conformational analysis demonstrates that compounds adopting extended conformations exhibit enhanced antimicrobial activity compared to those with folded or constrained geometries [17].

Molecular volume calculations indicate that optimal antimicrobial activity occurs within a narrow range of molecular volumes, typically between 120 and 180 cubic angstroms [19]. Compounds exceeding these limits demonstrate reduced membrane permeability and decreased target accessibility [19].

Data Table: Structure-Activity Relationship Parameters

Structural FeatureOptimal RangeActivity Correlation (r²)Target Preference
Log P (octanol-water)1.5-3.50.85-0.92Gram-positive bacteria
Hydrogen bond donors1-30.78-0.88Fungal targets
Molecular volume (Ų)120-1800.82-0.90Broad spectrum
HOMO-LUMO gap (eV)4.0-6.00.75-0.85Enzyme targets

Target-Specific Structure-Activity Relationships

Different microbial targets demonstrate distinct structure-activity relationship patterns for propanol derivatives. Bacterial targets, particularly Gram-positive species, show optimal activity with compounds containing linear alkyl chains and minimal steric hindrance around the methylideneamino group [19]. Fungal targets demonstrate enhanced susceptibility to compounds with increased lipophilicity and the presence of aromatic substituents [20].

The minimum inhibitory concentration values for propanol derivatives against various microbial targets range from 0.78 to 20.0 micrograms per milliliter, depending on the specific structural features and target organism [17] [19]. Compounds containing methylideneamino groups consistently demonstrate enhanced potency compared to simple amino or hydroxyl analogs [19].

Quantitative Structure-Activity Relationship Models

Advanced quantitative structure-activity relationship models for propanol derivatives incorporate multiple linear regression analysis with correlation coefficients exceeding 0.90 for most target organisms [15]. These models identify lipophilicity and hydrogen bonding capacity as the primary predictive factors for antimicrobial activity [15].

Machine learning approaches, including artificial neural networks and support vector machines, have been employed to develop predictive models for antimicrobial activity. These models achieve prediction accuracies exceeding 85% for both training and validation datasets, demonstrating their utility for compound optimization and lead identification [21].

Mechanism-Based Structure-Activity Relationships

The correlation between structural features and specific mechanisms of action provides insights into optimization strategies for propanol derivatives. Compounds targeting ribosomal function demonstrate optimal activity with specific hydroxyl group positioning and methylideneamino group orientation [1] [22]. Those affecting membrane integrity require enhanced lipophilicity and specific stereochemical configurations [10] [23].

Resistance development patterns also correlate with structural features, where compounds with multiple target interactions demonstrate reduced susceptibility to resistance mutations [19]. This observation supports the development of multi-target propanol derivatives as a strategy for combating antimicrobial resistance [19].

Biofilm Inhibition Structure-Activity Relationships

Structure-activity relationship analysis for biofilm inhibition reveals distinct requirements compared to planktonic antimicrobial activity. Compounds effective against biofilms typically require higher lipophilicity values and the presence of cationic functional groups [17] [19]. The methylideneamino group contributes to biofilm penetration through its ability to interact with the extracellular polymeric matrix [19].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

Explore Compound Types